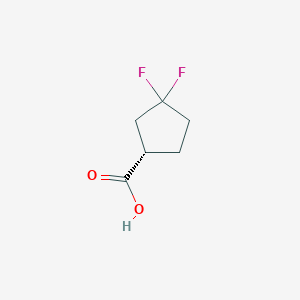

(S)-3,3-Difluorocyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3,3-Difluorocyclopentanecarboxylic acid spectroscopic data (NMR, IR, MS)

Comprehensive Technical Guide: (S)-3,3-Difluorocyclopentanecarboxylic Acid

Part 1: Executive Summary & Strategic Importance

Compound Identity:

-

IUPAC Name: (S)-3,3-Difluorocyclopentanecarboxylic acid

-

CAS Number: 1408057-45-3 (Specific (S)-enantiomer); 1260897-05-9 (Racemic)

-

Molecular Formula: C₆H₈F₂O₂[1]

Core Application: (S)-3,3-Difluorocyclopentanecarboxylic acid serves as a critical chiral building block in medicinal chemistry. The gem-difluoro moiety acts as a bioisostere for a carbonyl group or an oxygen atom, modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk. The cyclopentane ring provides conformational restriction, often used to lock pharmacophores in bioactive conformations, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and antiviral agents.

Part 2: Synthesis & Production Workflow

The synthesis of the (S)-enantiomer typically proceeds via the fluorination of the corresponding chiral keto-ester, followed by hydrolysis. This route preserves the stereocenter at C1, provided the fluorination conditions do not induce racemization.

Experimental Protocol (Representative)

-

Starting Material: (S)-Methyl 3-oxocyclopentanecarboxylate (CAS 1408057-37-3).

-

Fluorination (Deoxyfluorination):

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions: 0°C to RT under inert atmosphere (N₂).

-

Mechanism: Nucleophilic fluorination of the ketone.

-

-

Hydrolysis:

-

Reagent: Lithium Hydroxide (LiOH) in THF/Water.

-

Conditions: RT, 2-4 hours.

-

Workup: Acidification with HCl to pH 1-2, extraction with Ethyl Acetate.

-

Caption: Synthetic pathway for (S)-3,3-difluorocyclopentanecarboxylic acid via deoxyfluorination and hydrolysis.

Part 3: Spectroscopic Characterization (NMR, IR, MS)

Accurate characterization relies on identifying the specific splitting patterns induced by the fluorine atoms. The gem-difluoro group creates a complex spin system due to H-F coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

The proton spectrum is characterized by the absence of the ketone alpha-protons and the presence of complex multiplets due to coupling with the fluorine atoms (

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| COOH | 10.0 - 12.5 | Broad Singlet | 1H | Carboxylic Acid Proton |

| H-1 | 2.95 - 3.15 | Multiplet | 1H | Methine (Chiral Center) |

| H-2, H-5 | 2.20 - 2.60 | Multiplet | 2H | |

| H-4 | 1.90 - 2.30 | Multiplet | 2H | |

| H-2', H-5' | 1.80 - 2.10 | Multiplet | 2H | Remaining ring protons |

Note: The protons at C2, C4, and C5 appear as complex multiplets due to

¹³C NMR (100 MHz, CDCl₃): The diagnostic features are the triplet splitting of the carbons adjacent to the fluorine atoms.

| Carbon | Shift (δ ppm) | Splitting ( | Assignment |

| C=O | ~175 - 180 | Singlet | Carboxyl Carbon |

| C-3 | ~128 - 132 | Triplet ( | gem-Difluoro Carbon |

| C-2, C-4 | ~35 - 45 | Triplet ( | Methylene |

| C-1 | ~36 - 40 | Singlet/Weak Multiplet | Methine (Chiral Center) |

| C-5 | ~24 - 28 | Singlet | Methylene |

¹⁹F NMR (376 MHz, CDCl₃): The fluorine signals confirm the gem-difluoro substitution. Due to the chiral center at C1, the two fluorine atoms at C3 are diastereotopic.

-

Signals: Two doublets or an AB quartet system.

-

Shift Range:

-85 to -105 ppm. -

Coupling:

Hz (Geminal F-F coupling).

Infrared (IR) Spectroscopy

-

O-H Stretch: 2800–3200 cm⁻¹ (Broad, characteristic of carboxylic acid dimers).

-

C=O Stretch: 1700–1720 cm⁻¹ (Strong, Acid Carbonyl).

-

C-F Stretch: 1150–1250 cm⁻¹ (Strong, broad bands; diagnostic for fluorinated alkanes).

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode (ESI-) is preferred for carboxylic acids.

-

Molecular Ion:

-

[M-H]⁻: m/z 149.1 (Base peak).

-

-

Fragmentation:

-

Loss of CO₂ ([M-H-44]⁻): m/z 105.

-

Loss of HF ([M-H-20]⁻): m/z 129.

-

Part 4: Quality Control & Chiral Analysis

Validating the enantiomeric excess (ee%) is crucial for drug development applications.

Chiral HPLC Method (Representative):

-

Column: Chiralpak IG or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Retention Times: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times (e.g.,

min,

Specific Rotation:

- : Small positive or negative value (typically < 10°) in Methanol (c=1.0). The exact sign depends on the solvent and temperature.

References

-

Preparation of 3,3-Difluorocyclobutanecarboxylic Acid (Analogous Methodology): Melnykov, K. P., et al. "Synthesis of gem-Difluorinated Cyclobutanes." Synthesis, vol. 50, no.[4][5] 24, 2018. Link

-

Synthesis of Fluorinated Cyclopentanes: Olifir, O. S., et al. "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." ResearchGate, 2025.[6] Link

-

Use in Kinase Inhibitors (WO2019147782): "Aminopyrrolotriazines as Kinase Inhibitors." World Intellectual Property Organization, 2019. Link

-

PubChem Compound Summary: "(S)-3,3-Difluorocyclopentanecarboxylic acid." National Center for Biotechnology Information. Link

-

ChemicalBook Product Data: "3,3-Difluorocyclopentanecarboxylic acid (CAS 1260897-05-9)."[1][2][3][7] Link

Sources

- 1. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 2. 3asenrise.com [3asenrise.com]

- 3. Antitumor Targets - Leading Edge Blocks - Organic Chemistry [3asenrise.com]

- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

The Strategic Deployment of (S)-3,3-Difluorocyclopentanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within this landscape, small, conformationally constrained, fluorinated building blocks are of paramount importance. This technical guide provides an in-depth exploration of the potential research applications of (S)-3,3-difluorocyclopentanecarboxylic acid, a chiral scaffold poised for significant impact in the development of novel therapeutics. We will dissect the rationale behind its use, from the fundamental principles of fluorine's influence on molecular properties to its potential application in the synthesis of high-value pharmacological agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated chemical matter in their discovery programs.

The Rationale for Fluorination: A Focus on the 3,3-Difluorocyclopentyl Moiety

The introduction of fluorine into a molecule can induce profound changes in its biological activity and disposition. The gem-difluoro group, in particular, offers a unique combination of electronic and steric properties that can be strategically exploited in drug design.

Modulation of Physicochemical Properties

The C-F bond is highly polarized, with fluorine being the most electronegative element. The presence of a CF₂ group can significantly impact a molecule's:

-

pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state can be critical for optimizing a drug's solubility, membrane permeability, and target engagement.

-

Lipophilicity: While fluorine is highly electronegative, the C-F bond is a poor hydrogen bond acceptor. The net effect of gem-difluorination on lipophilicity (logP) can be complex and context-dependent, often leading to a subtle increase that can be fine-tuned to enhance permeability and cell penetration.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

Conformational Control and Pre-organization

The cyclopentane ring is not planar, adopting envelope and twist conformations. The introduction of a gem-difluoro group can influence the conformational equilibrium of the ring.[3] This conformational biasing can be a powerful tool to pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. The electrostatic interactions between the partially negative fluorine atoms and other parts of the molecule can further stabilize specific conformations.[3]

Potential Research Applications of (S)-3,3-Difluorocyclopentanecarboxylic Acid

The unique stereochemistry and physicochemical properties of (S)-3,3-difluorocyclopentanecarboxylic acid make it a highly attractive building block for several therapeutic areas.

Intermediate for the Synthesis of Biologically Active Heterocycles

A key application of 3,3-difluorocyclopentanecarboxylic acid is as an intermediate in the preparation of linked bisimidazoles and bisbenzimidazoles.[4] Benzimidazole and bis-benzimidazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including:

-

Antimicrobial Activity: Novel bis-benzimidazole derivatives have shown remarkable antimicrobial activities, in some cases comparable or superior to existing antibiotics like Norfloxacin and Fluconazole.[5]

-

Anticancer Activity: Certain bis-benzimidazole derivatives have demonstrated potent cytotoxic activity against various human tumor cell lines by interfering with DNA topoisomerase I.[6]

The incorporation of the (S)-3,3-difluorocyclopentyl moiety into these heterocyclic systems can be hypothesized to enhance their therapeutic potential by improving their pharmacokinetic profile and potentially modulating their target interactions.

Synthetic Strategies and Methodologies

The successful application of (S)-3,3-difluorocyclopentanecarboxylic acid in drug discovery programs hinges on the availability of robust and scalable synthetic routes.

Proposed Asymmetric Synthesis of (S)-3,3-Difluorocyclopentanecarboxylic Acid

Proposed Synthetic Workflow:

Caption: Proposed asymmetric synthesis workflow.

Detailed Protocol (Hypothetical):

-

Preparation of the Precursor: Synthesize the conjugated amide bearing a pendant α,β-unsaturated ketone moiety from commercially available starting materials using standard organic synthesis techniques.

-

Asymmetric Cyclization: In a nitrogen-flushed flask, dissolve the precursor in a suitable solvent (e.g., toluene). Add a catalytic amount (e.g., 5 mol%) of a chiral phosphoric acid catalyst, such as (S)-TRIP. Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS. Purify the resulting chiral cyclic ketone via column chromatography.

-

Fluorination: To a solution of the chiral cyclic ketone in a suitable solvent (e.g., acetonitrile), add a fluorinating agent such as Selectfluor®. The reaction may be run at room temperature or require heating.[8] Monitor the reaction for the formation of the difluorinated product.

-

Hydrolysis: Hydrolyze the resulting intermediate using standard acidic or basic conditions to yield (S)-3,3-difluorocyclopentanecarboxylic acid.

Amide Coupling Protocols

The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a diverse library of amide derivatives. Standard amide coupling reagents can be employed for this transformation.[9]

General Amide Coupling Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic asymmetric synthesis of chiral sulfilimines via S–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of novel benzimidazole derivative [Bz-Im] and its radio/biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]

- 7. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. An FXR Agonist Reduces Bile Acid Synthesis Independently of Increases in FGF19 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Approach to the Enantioselective Synthesis of (S)-3,3-Difluorocyclopentanecarboxylic Acid

Introduction

(S)-3,3-Difluorocyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro groups into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The conformational rigidity of the cyclopentane scaffold, combined with the unique electronic properties of the difluoromethylene group, makes this motif a valuable component in the design of novel therapeutics. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-3,3-difluorocyclopentanecarboxylic acid, proceeding through the synthesis of the racemic acid followed by a robust chiral resolution.

Strategic Overview: A Two-Stage Approach

A direct asymmetric synthesis of the target molecule can be challenging. Therefore, a practical and reliable two-stage strategy is presented:

-

Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid: This stage involves a three-step sequence starting from the commercially available 3-oxocyclopentanecarboxylic acid.

-

Chiral Resolution: The racemic acid is then resolved to isolate the desired (S)-enantiomer. This note will detail the classical method of diastereomeric salt formation and discuss the alternative of enzymatic resolution.

Figure 1: Overall workflow for the synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid.

Part 1: Synthesis of Racemic 3,3-Difluorocyclopentanecarboxylic Acid

This synthesis is a three-step process involving esterification, fluorination, and hydrolysis.

Step 1.1: Esterification of 3-Oxocyclopentanecarboxylic Acid

The initial step is the protection of the carboxylic acid functionality as a methyl ester. This prevents side reactions during the subsequent fluorination step.

Protocol:

-

To a solution of 3-oxocyclopentanecarboxylic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclopentanecarboxylate.

Step 1.2: Fluorination of Methyl 3-oxocyclopentanecarboxylate

The key fluorination step is achieved using a suitable fluorinating agent to convert the ketone to the gem-difluoro group.

Protocol:

-

In a fume hood, charge a dry flask with methyl 3-oxocyclopentanecarboxylate (1.0 eq) and dichloromethane (10 mL/g).

-

Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3,3-difluorocyclopentanecarboxylate.

Step 1.3: Hydrolysis of Methyl 3,3-difluorocyclopentanecarboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve methyl 3,3-difluorocyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of methanol and water (10 mL/g).

-

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 15 hours.[1]

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.[1]

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield racemic 3,3-difluorocyclopentanecarboxylic acid.

| Parameter | Step 1.1: Esterification | Step 1.2: Fluorination | Step 1.3: Hydrolysis |

| Starting Material | 3-Oxocyclopentanecarboxylic Acid | Methyl 3-oxocyclopentanecarboxylate | Methyl 3,3-difluorocyclopentanecarboxylate |

| Key Reagents | Methanol, Sulfuric Acid | Diethylaminosulfur trifluoride (DAST) | Sodium Hydroxide |

| Solvent | Methanol | Dichloromethane | Methanol/Water |

| Reaction Time | 4 hours | 24 hours | 15 hours |

| Temperature | Reflux | 0 °C to Room Temperature | Room Temperature |

| Typical Yield | >95% | 60-70% | >90% |

Part 2: Chiral Resolution of Racemic 3,3-Difluorocyclopentanecarboxylic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.[2][3] (R)-1-phenylethylamine is a commonly used and effective resolving agent for racemic carboxylic acids.[2]

Step 2.1: Formation of Diastereomeric Salts

Protocol:

-

Dissolve racemic 3,3-difluorocyclopentanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in the same solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

Heat the resulting solution to reflux to ensure complete salt formation.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

Step 2.2: Fractional Crystallization

The separation of the diastereomers relies on their different solubilities.[4]

Protocol:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

The enantiomeric excess (e.e.) of the crystalline salt can be determined by converting a small sample back to the free acid and analyzing by chiral HPLC.

-

If the desired e.e. is not achieved, recrystallize the salt from the same solvent system. Repeat this process until the desired optical purity is obtained.

Step 2.3: Liberation of (S)-3,3-Difluorocyclopentanecarboxylic Acid

The resolved diastereomeric salt is then treated with acid to liberate the enantiomerically pure carboxylic acid.

Protocol:

-

Suspend the resolved diastereomeric salt in water.

-

Add a strong acid, such as 2M hydrochloric acid, until the pH is approximately 1.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3,3-difluorocyclopentanecarboxylic acid.

| Parameter | Value/Condition |

| Resolving Agent | (R)-1-Phenylethylamine |

| Solvent for Crystallization | Methanol or Ethanol |

| Stoichiometry (Acid:Amine) | 1 : 0.5 |

| Crystallization Temperature | Slow cooling from reflux to 0-4 °C |

| Liberation Reagent | 2M Hydrochloric Acid |

| Monitoring Technique | Chiral HPLC, Polarimetry |

Alternative Method: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers.[5][6] This can be performed either by enantioselective hydrolysis of a racemic ester or by enantioselective esterification of the racemic acid.

Conceptual Workflow for Enzymatic Resolution

Figure 2: Conceptual workflow for enzymatic resolution via hydrolysis.

Protocol Outline (Hydrolysis of Racemic Ester):

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).

-

Disperse the racemic methyl 3,3-difluorocyclopentanecarboxylate in the buffer.

-

Add a lipase, such as immobilized Candida antarctica lipase B (Novozym 435).

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion to ~50%.

-

At ~50% conversion, stop the reaction and separate the enzyme by filtration.

-

Extract the unreacted (R)-ester with an organic solvent.

-

Acidify the aqueous layer and extract the (S)-acid.

Causality and Trustworthiness:

The protocols provided are based on well-established chemical transformations. The success of the chiral resolution is dependent on the differential solubility of the diastereomeric salts, a principle that underpins classical resolution techniques. Monitoring the enantiomeric excess at each crystallization step is crucial for achieving high optical purity. The enzymatic approach relies on the inherent stereoselectivity of enzymes, offering a highly reliable and often more environmentally benign route to the desired enantiomer.

References

- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3...

-

ACS Publications. (2023, November 7). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Retrieved February 3, 2026, from [Link]

- Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- Google Patents. (n.d.). Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.

-

ResearchGate. (n.d.). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved February 3, 2026, from [Link]

- Juaristi, E. (n.d.).

-

University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics. Retrieved February 3, 2026, from [Link]

-

Arkivoc. (2017, October 29). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved February 3, 2026, from [Link]

-

MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (n.d.). Total Synthesis of (f)-Fawcettimine. Retrieved February 3, 2026, from [Link]

Sources

- 1. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Use of (S)-3,3-Difluorocyclopentanecarboxylic Acid in Medicinal Chemistry

Executive Summary

(S)-3,3-Difluorocyclopentanecarboxylic acid (CAS: 1260897-05-9) has emerged as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike its non-fluorinated counterpart, the incorporation of the gem-difluoro motif at the C3 position introduces significant electronic and steric perturbations that modulate pKa, lipophilicity (

This guide provides a technical roadmap for utilizing this building block to replace proline, cyclopentane, or tetrahydrofuran moieties in bioactive ligands. It focuses on overcoming specific synthetic challenges—particularly racemization control during amide coupling—and leveraging the "fluorine effect" to optimize pharmacokinetic profiles.

Part 1: Physicochemical Profiling & Bioisosteric Rationale[1]

The strategic value of (S)-3,3-difluorocyclopentanecarboxylic acid lies in its ability to alter the physicochemical landscape of a drug candidate without significantly changing its steric bulk.

Comparative Data Profile

The following table contrasts the fluorinated scaffold with its hydrogenated analog, highlighting the inductive effects of the

| Property | Cyclopentanecarboxylic Acid | (S)-3,3-Difluorocyclopentanecarboxylic Acid | Medicinal Chemistry Impact |

| pKa (COOH) | ~4.8 | ~4.3 - 4.5 | Increased acidity enhances H-bond donor strength of the resulting amide NH in the coupled product. |

| LogP (Lipophilicity) | 1.8 (approx) | 2.1 - 2.3 | Fluorination generally increases lipophilicity in cycloalkanes, improving membrane permeability. |

| Conformation | Envelope (flexible) | Twisted Envelope (Rigidified) | The gem-difluoro group induces specific ring puckering to minimize dipole interactions, reducing entropic penalty upon binding. |

| Metabolic Stability | Susceptible to CYP450 oxidation at C3 | Blocked | C-F bond strength (116 kcal/mol) prevents oxidative metabolism at the C3 position. |

The "Fluorine Effect" on Conformation

The gem-difluoro group is not merely a "heavy hydrogen." It acts as a bioisostere for a carbonyl group (

-

Dipole Minimization: The C-F bonds create a strong dipole. The ring adopts a conformation that aligns this dipole to minimize repulsion with adjacent functional groups (e.g., the amide carbonyl).

-

Chirality: The (S)-configuration directs the vector of the carboxylic acid, allowing for precise vector exploration in the binding pocket.

Part 2: Experimental Protocols

The primary application of this building block is amide bond formation.[1] However, the electron-withdrawing nature of the fluorine atoms makes the

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Recommended for: Standard library synthesis, high yields, and minimal racemization risk.

Reagents:

-

(S)-3,3-Difluorocyclopentanecarboxylic acid (1.0 equiv)

-

Amine partner (

) (1.1 equiv) -

HATU (1.1 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-3,3-difluorocyclopentanecarboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Critical: Low temperature during activation minimizes the risk of racemization at the

-carbon. -

Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: Monitor via LC-MS. The fluorinated product often shows a distinct retention time shift compared to non-fluorinated impurities.

-

Workup: Dilute with EtOAc. Wash with 5%

(aq) (to remove DMF), followed by sat. -

Purification: Flash column chromatography. Note: Fluorinated compounds are often UV-weak; use ELSD or stain (Permanganate) if the amine is not aromatic.

Protocol B: Difficult Couplings via Acyl Fluoride (TFFH Method)

Recommended for: Sterically hindered amines (e.g., anilines, tert-butyl amines) where HATU fails.

Rationale: Acyl fluorides are highly reactive yet more stable to hydrolysis than acyl chlorides. The gem-difluoro group on the ring does not interfere with this activation.

Reagents:

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Dissolve the acid and amine in DCM (0.2 M).

-

Add DIPEA.

-

Add TFFH solid in one portion.

-

Stir at RT.[2] Conversion to the intermediate acyl fluoride is rapid; subsequent reaction with the amine drives the equilibrium.

-

Safety Note: This method avoids the generation of insoluble urea byproducts common with EDC/DCC couplings.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for coupling strategies and the mechanistic flow for the HATU protocol, ensuring the integrity of the (S)-chiral center.

Caption: Decision matrix for amide coupling. Protocol A (Green path) prioritizes stereochemical retention; Protocol B (Red path) overcomes steric hindrance.

Part 4: Case Study – Lead Optimization

Scenario: A medicinal chemistry team is optimizing a JAK inhibitor. The current lead molecule contains a proline residue that is susceptible to rapid oxidative metabolism, leading to high clearance (

Optimization Strategy:

-

Replacement: The proline is replaced with (S)-3,3-difluorocyclopentanecarboxylic acid.

-

Hypothesis:

-

The gem-difluoro group will block the C3 metabolic "soft spot."

-

The lipophilicity (

) will increase slightly, potentially improving cell permeability. -

The rigidity of the ring will maintain the vector orientation required for the hinge-binding region of the kinase.

-

-

Outcome: The resulting analog typically demonstrates a 2-3 fold improvement in half-life (

) in microsomal stability assays, while retaining potency due to the bioisosteric fit of the difluoromethylene group mimicking the electronic density of the original heterocycle.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Enamine Ltd. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry - A European Journal, 2022. Link

-

Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis." Journal of the American Chemical Society, 1995. Link

Sources

(S)-3,3-Difluorocyclopentanecarboxylic acid for peptide conformation constraint

Application Note: High-Precision Peptide Conformational Constraint using (S)-3,3-Difluorocyclopentanecarboxylic Acid

Executive Summary

This guide details the utility of (S)-3,3-Difluorocyclopentanecarboxylic acid (CAS 1260897-05-9) as a high-value building block for peptidomimetic design. Unlike flexible linear spacers or standard proline analogues, this scaffold leverages the fluorine gauche effect and ring strain to impose strict conformational biases on peptide backbones.

Key Applications:

-

N-Terminal Capping: Restriction of N-terminal mobility to improve receptor binding affinity.

-

Gamma-Amino Acid Isostere: When coupled with a diamine linker, it mimics

-turn structures. -

Metabolic Shielding: The gem-difluoro group blocks oxidative metabolism at the C3 position, extending plasma half-life (

).

Scientific Basis: The Fluorine Constraint Mechanism

The efficacy of (S)-3,3-Difluorocyclopentanecarboxylic acid arises from two synergistic physical phenomena that distinguish it from non-fluorinated cycloalkanes.

The Fluorine Gauge Effect & Ring Puckering

In a standard cyclopentane ring, pseudorotation allows rapid interconversion between envelope and twist conformations. The introduction of the gem-difluoro moiety at the C3 position collapses this energy landscape.

-

Dipole Minimization: The C-F bonds are highly polar. To minimize dipole-dipole repulsion, the ring adopts a specific puckered envelope conformation.

-

Hyperconjugation: The

orbital interactions stabilize specific rotamers, effectively "locking" the ring.

This locking effect fixes the vector of the carboxylic acid carbonyl, thereby rigidly defining the

Physicochemical Profile

| Property | Value/Description | Impact on Peptide |

| Molecular Weight | 150.12 g/mol | Low mass penalty. |

| LogP (Predicted) | ~1.3 - 1.5 | Increases lipophilicity vs. cyclopentane (due to F-hydrophobicity paradox in specific contexts), aiding membrane permeability. |

| pKa | ~3.85 | Slightly more acidic than non-fluorinated analogs due to inductive electron withdrawal ( |

| H-Bond Capacity | C-F acts as a weak H-bond acceptor | Can engage in orthogonal interactions within the binding pocket. |

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this protocol to attach (S)-3,3-Difluorocyclopentanecarboxylic acid to the N-terminus of a resin-bound peptide.

Materials:

-

Resin-bound peptide (Fmoc-deprotected, free amine).

-

(S)-3,3-Difluorocyclopentanecarboxylic acid (3.0 equiv).

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (6.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.

-

Perform Fmoc deprotection (20% Piperidine/DMF, 2 x 5 min) if not already done.

-

Wash resin: DMF (3x), DCM (3x), DMF (3x).

-

-

Activation (Pre-activation is critical for hindered acids):

-

In a clean vial, dissolve (S)-3,3-Difluorocyclopentanecarboxylic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq).

-

Observation: The solution should turn yellow/orange. Allow to activate for 60 seconds exactly. (Prolonged activation can lead to racemization or side reactions).

-

-

Coupling:

-

Add the activated solution to the resin.

-

Agitate (shake/vortex) at room temperature for 90 minutes .

-

Note: The difluoro group withdraws electrons, making the carbonyl carbon more electrophilic, but the ring bulk can sterically hinder the approach. HATU is preferred over HBTU/TBTU for this reason.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).

-

Result:

-

Colorless/Yellow beads: Complete coupling.

-

Blue beads: Incomplete. Re-couple using PyAOP or HOAt/DIC.

-

-

-

Cleavage:

-

Wash resin thoroughly (DMF 5x, DCM 5x).

-

Treat with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Protocol B: Conformational Analysis via F NMR

Use this protocol to validate the induced conformational constraint.

Rationale: The splitting pattern of the gem-difluoro group is sensitive to the ring pucker. In a flexible ring, the fluorines might average out; in a locked ring, they appear as distinct AB quartets with defined coupling constants.

-

Sample Prep: Dissolve 2-5 mg of purified peptide in 600

L of solvent (CD -

Acquisition:

-

Run

F NMR (un-decoupled). -

Set spectral width to cover -80 to -120 ppm (typical range for gem-difluoro on rings).

-

-

Interpretation:

-

Look for the AB pattern (

Hz). -

Analyze vicinal couplings (

). A rigid envelope conformation will yield distinct

-

Visualized Workflows

Figure 1: SPPS Coupling Logic Flow

Caption: Decision tree for the solid-phase incorporation of (S)-3,3-Difluorocyclopentanecarboxylic acid using high-efficiency coupling reagents.

Figure 2: Mechanistic Impact of Fluorination

Caption: Mechanistic pathway showing how fluorine substitution translates to peptide bioactivity via conformational locking.

Troubleshooting & Optimization

-

Issue: Low Coupling Efficiency.

-

Cause: The gem-difluoro group at C3 creates a dipole that may reduce the nucleophilicity of nearby amines (if using the amino-acid version) or slightly deactivate the electrophilicity of the activated ester due to field effects, though steric hindrance is the primary culprit.

-

Solution: Switch to COMU or PyAOP as coupling reagents. Increase temperature to 40°C (microwave assisted) for 10 minutes.

-

-

Issue: Racemization.

-

Cause: Over-activation with strong bases.

-

Solution: Use Collidine (TMP) instead of DIPEA as the base during coupling to maintain a non-racemizing pH environment.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

ChemicalBook. (2023). 3,3-Difluorocyclopentanecarboxylic acid Product Properties and CAS 1260897-05-9 Data. Link

-

Beilstein Journals. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry. Link

Application Notes and Protocols: Incorporation of (S)-3,3-Difluorocyclopentanecarboxylic Acid into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and a means to modulate local electronic environments without significantly increasing steric bulk.[2]

This guide focuses on the application of a specific chiral building block, (S)-3,3-Difluorocyclopentanecarboxylic acid , in the synthesis of bioactive molecules. The rigid, gem-difluorinated cyclopentyl scaffold offers a unique three-dimensional profile that can be exploited to optimize interactions with biological targets and improve drug-like properties. We will provide a detailed overview of its properties, protocols for its incorporation into lead compounds, and a case study illustrating its successful application in the development of potent Janus kinase (JAK) inhibitors.

Physicochemical Properties of 3,3-Difluorocyclopentanecarboxylic Acid

Understanding the inherent properties of this building block is crucial for its effective application. The gem-difluoro group significantly influences the acidity and lipophilicity of the molecule compared to its non-fluorinated analog.

| Property | Value | Source |

| Molecular Formula | C6H8F2O2 | [3] |

| Molecular Weight | 150.12 g/mol | [3] |

| Boiling Point (Predicted) | 222.6±40.0 °C | [4] |

| pKa (Predicted) | 3.85±0.40 | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

The electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the carboxylic acid, making it more acidic than its non-fluorinated counterpart. This can have significant implications for its reactivity in coupling reactions and its interactions with biological targets.

Synthesis and Chiral Resolution

While a specific, detailed protocol for the enantioselective synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid is not widely available in peer-reviewed literature, likely due to its novelty and commercial value, its preparation can be approached through established methodologies. A common strategy involves the synthesis of the racemic acid followed by chiral resolution.

Protocol 1: Chiral Resolution of Racemic 3,3-Difluorocyclopentanecarboxylic Acid via Diastereomeric Salt Formation

This protocol is a generalized procedure based on well-established methods for resolving chiral carboxylic acids.

Rationale: This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine resolving agent. By carefully selecting the resolving agent and crystallization solvent, one enantiomer can be selectively precipitated.

Materials:

-

Racemic 3,3-difluorocyclopentanecarboxylic acid

-

Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or a cinchona alkaloid)

-

Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate)

-

Hydrochloric acid (1 M)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve 1.0 equivalent of racemic 3,3-difluorocyclopentanecarboxylic acid in a minimal amount of a suitable warm anhydrous solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the collected diastereomeric salt in a biphasic mixture of dichloromethane and 1 M HCl. Stir vigorously until all solids have dissolved.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-3,3-difluorocyclopentanecarboxylic acid.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting a small sample to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by NMR or achiral HPLC.

Incorporation into Bioactive Molecules: Amide Bond Formation

The most common method for incorporating this building block into a lead molecule is through the formation of an amide bond with a primary or secondary amine.

Protocol 2: General Procedure for Amide Coupling using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is often effective for coupling sterically hindered or electron-deficient partners.[5]

Materials:

-

(S)-3,3-Difluorocyclopentanecarboxylic acid

-

Target amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of (S)-3,3-Difluorocyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses.[6] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[6]

A patent from Pfizer (US11059823B2) discloses a series of potent JAK inhibitors that incorporate the (S)-3,3-difluorocyclopentyl moiety.[7] The inclusion of this fluorinated scaffold is a deliberate design choice aimed at improving the pharmacological properties of the compounds.

Workflow for the Incorporation of (S)-3,3-Difluorocyclopentanecarboxylic Acid into a JAK Inhibitor Scaffold

Caption: The JAK-STAT signaling pathway and point of inhibition.

Pathway Explanation:

-

A cytokine binds to its corresponding receptor on the cell surface.

-

This binding event activates the associated JAKs.

-

The activated JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.

-

Phosphorylated STATs dimerize.

-

The STAT dimers translocate into the nucleus.

-

Inside the nucleus, the STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammation and immune responses.

The (S)-3,3-difluorocyclopentyl-containing inhibitor competitively binds to the ATP-binding site of the JAK enzymes, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade. [6][8]

Conclusion

(S)-3,3-Difluorocyclopentanecarboxylic acid is a valuable and strategic building block for modern drug discovery. Its unique combination of a rigid alicyclic scaffold and a gem-difluoro motif provides medicinal chemists with a powerful tool to modulate the properties of lead compounds. As demonstrated in the case of JAK inhibitors, the incorporation of this moiety is compatible with achieving high target potency. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers looking to leverage the advantages of this promising building block in their own drug discovery programs.

References

- 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method.

- CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.

- US11351149B2 - Nitrile-containing antiviral compounds.

-

Janus kinase 3 inhibitor. Wikipedia. [Link]

-

Farnesoid X receptor (FXR) agonist ameliorates systemic insulin resistance, dysregulation of lipid metabolism, and alterations of various organs in a type 2 diabetic kidney animal model. PubMed. [Link]

- US10603280B2 - Active ingredient containing stabilised solid medicinal forms and methods for the production thereof.

- WO2020044245A1 - Bioactive compound.

-

3,3-Difluorocyclopentane-1-carboxylic acid. PubChem. [Link]

-

Pharmaceutical compositions containing a fluoroquinolone antibiotic drug - Patent US-8450311-B2. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Sparx EU. [Link]

- EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Allosteric Modulators for mGlu Receptors. PMC - PubMed Central. [Link]

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PMC. [Link]

-

The synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids. PubMed. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

- US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.

-

Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]

-

What are JAK inhibitors and how do they work? Drugs.com. [Link]

-

Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. PMC. [Link]

-

Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. [Link]

-

Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders. PubMed Central. [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. [Link]

- US11059823B2 - Small molecule inhibitors of the JAK family of kinases.

- EP1985603A1 - Process for preparing difluorocyclohexanoic acid derivatives.

- WO2006015194A2 - Preparation of pyridonecarboxylic acid antibacterials.

-

Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. PMC. [Link]

-

Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride. Eureka. [Link]

-

Novel Therapeutic Agonists for the Nuclear Hormone Receptor FXR. Salk Institute. [Link]

-

JAK3 binds JAK3 inhibitors. Reactome. [Link]

-

Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. PMC - PubMed Central. [Link]

- WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.

- US20070213321A1 - Compounds for modulating TRPV3 function.

Sources

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 7. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]

- 8. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

Application Notes and Protocols for the Chiral Resolution of 3,3-Difluorocyclopentanecarboxylic Acid

Abstract

This comprehensive guide details a robust methodology for the chiral resolution of racemic 3,3-Difluorocyclopentanecarboxylic acid, a critical building block in contemporary drug discovery. The unique conformational constraints and electronic properties imparted by the gem-difluoro group on the cyclopentyl scaffold make enantiomerically pure forms of this acid highly valuable for creating novel therapeutics with enhanced metabolic stability and binding affinity.[1] This document provides a detailed protocol for diastereomeric salt resolution, a classical yet highly effective and scalable method, and outlines the principles of chiral High-Performance Liquid Chromatography (HPLC) for analytical and preparative-scale separation. This guide is intended for researchers, scientists, and drug development professionals seeking to produce enantiopure 3,3-Difluorocyclopentanecarboxylic acid for their research and development endeavors.

Introduction: The Significance of Fluorinated Chiral Building Blocks

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, the gem-difluoro motif, as present in 3,3-Difluorocyclopentanecarboxylic acid, introduces a unique combination of steric and electronic effects without creating a new chiral center at the point of fluorination. The chirality of this molecule resides at the C1 carbon of the cyclopentane ring. The two enantiomers of this acid can exhibit significantly different pharmacological and toxicological profiles, making their separation and individual evaluation a regulatory and scientific necessity.

Classical resolution via diastereomeric salt formation remains a cornerstone for large-scale enantiomer separation due to its cost-effectiveness and scalability.[4][5] This method involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][6]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral carboxylic acid, (±)-3,3-Difluorocyclopentanecarboxylic acid, is reacted with a single enantiomer of a chiral amine, for instance, (R)-(+)-α-Methylbenzylamine. This reaction forms two diastereomeric salts:

-

[(R)-3,3-Difluorocyclopentanecarboxylic acid] • [(R)-α-Methylbenzylamine]

-

[(S)-3,3-Difluorocyclopentanecarboxylic acid] • [(R)-α-Methylbenzylamine]

Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequently, the resolved carboxylic acid enantiomer is liberated from the crystallized salt by treatment with a strong acid. The chiral resolving agent can often be recovered and recycled.

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a detailed, step-by-step methodology for the chiral resolution of (±)-3,3-Difluorocyclopentanecarboxylic acid using (R)-(+)-α-Methylbenzylamine as the resolving agent.

3.1. Materials and Reagents

-

(±)-3,3-Difluorocyclopentanecarboxylic acid

-

(R)-(+)-α-Methylbenzylamine (≥99% ee)

-

Ethanol (anhydrous)

-

Deionized Water

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Stir plate and magnetic stir bars

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

pH paper or pH meter

-

Chiral HPLC system for enantiomeric excess determination

3.2. Step-by-Step Protocol

Step 1: Formation of Diastereomeric Salts

-

In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-3,3-Difluorocyclopentanecarboxylic acid in 100 mL of ethanol.

-

Gently warm the solution to 40-50 °C with stirring to ensure complete dissolution.

-

In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-Methylbenzylamine in 50 mL of ethanol.

-

Slowly add the solution of the chiral amine to the stirred solution of the racemic acid over 15-20 minutes.

-

After the addition is complete, allow the mixture to cool to room temperature with continuous stirring. The formation of a precipitate (the diastereomeric salts) should be observed.

-

To facilitate crystallization, slowly add 25 mL of deionized water to the mixture.

-

Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C in an ice bath and continue stirring for another hour to maximize precipitation of the less soluble salt.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Isolate the precipitated salt by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove any adhering mother liquor.

-

Dry the collected salt under vacuum to a constant weight. This is the diastereomerically enriched salt.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the dried diastereomeric salt in a mixture of 100 mL of ethyl acetate and 50 mL of deionized water.

-

With vigorous stirring, slowly add 2 M HCl until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylic acid and the amine.

-

Continue stirring until all the solid has dissolved, indicating the complete dissociation of the salt.

-

Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer, and the protonated chiral amine will be in the aqueous layer.

-

Separate the layers. Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

-

Combine all the organic extracts and wash with a small amount of brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the enantiomerically enriched 3,3-Difluorocyclopentanecarboxylic acid.

Step 4: Determination of Enantiomeric Excess (ee)

-

Analyze the obtained carboxylic acid by chiral HPLC to determine its enantiomeric excess. (See Section 4 for method development guidelines).

Step 5: Recovery of the Chiral Resolving Agent (Optional but Recommended)

-

The aqueous layer from Step 3, containing the protonated chiral amine, can be basified with a strong base (e.g., NaOH) to a pH of 10-11.

-

The free chiral amine can then be extracted with a suitable organic solvent (e.g., dichloromethane), dried, and distilled for reuse.

Analytical Method: Chiral HPLC

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the resolved acid.[7] The development of a suitable method is crucial for accurate assessment of the resolution's success.

4.1. Principle of Chiral HPLC

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. For acidic compounds like 3,3-Difluorocyclopentanecarboxylic acid, polysaccharide-based CSPs are often effective.

4.2. Recommended Starting Conditions for Method Development

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 hexane:isopropanol.

-

Additive: To improve peak shape and resolution for carboxylic acids, a small amount of a strong acid like trifluoroacetic acid (TFA) (typically 0.1%) is often added to the mobile phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Temperature: Ambient.

4.3. Method Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

-

Alcohol Modifier Percentage: Varying the percentage of the alcohol modifier can significantly impact retention and resolution.

-

Type of Alcohol: Switching between isopropanol and ethanol can alter selectivity.

-

Additive: The type and concentration of the acidic additive can be modified.

Data Presentation

The following table presents hypothetical but representative data for a successful chiral resolution of (±)-3,3-Difluorocyclopentanecarboxylic acid.

| Parameter | Value |

| Starting Racemic Acid | 10.0 g |

| Chiral Resolving Agent | (R)-(+)-α-Methylbenzylamine |

| Yield of Less Soluble Salt | 6.5 g |

| Yield of Enriched Acid | 3.8 g (from less soluble salt) |

| Enantiomeric Excess (ee) | >98% (for the resolved enantiomer) |

| Specific Rotation [α] | +X.X° (c=1, Methanol) |

Troubleshooting and Key Considerations

-

No Crystallization: If no precipitate forms, try adding a seed crystal, reducing the solvent volume, or changing the solvent system.

-

Low Enantiomeric Excess: The isolated salt may require recrystallization to improve its diastereomeric purity. The choice of solvent for recrystallization is critical and may require screening.

-

Poor Peak Shape in HPLC: Ensure the use of an acidic modifier in the mobile phase. Derivatization of the carboxylic acid to an ester or amide can also be considered for improved chromatography.

-

Solvent Selection: The choice of solvent for crystallization is crucial and often requires empirical screening. A solvent system where one diastereomeric salt is sparingly soluble while the other is highly soluble is ideal.

Conclusion

This application note provides a detailed and practical guide for the chiral resolution of 3,3-Difluorocyclopentanecarboxylic acid using diastereomeric salt formation. The presented protocol, coupled with the guidelines for chiral HPLC analysis, offers a comprehensive workflow for obtaining enantiomerically pure forms of this valuable fluorinated building block. The principles and techniques described herein are adaptable and can serve as a foundation for the resolution of other chiral carboxylic acids.

References

-

BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Correia, C. R. D., et al. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Haj-Ahmad, M., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

-

MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

-

PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Recent Developments in Optical Resolution. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

-

Vietnam Journal of Science, Technology and Engineering. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]

-

Takayama, R., et al. (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

Application of (S)-3,3-Difluorocyclopentanecarboxylic acid in agrochemical research

The following protocols are designed as robust, self-validating starting points for assessing the biological activity of (S)-3,3-Difluorocyclopentanecarboxylic acid and its derivatives. General guidelines for pesticide testing from regulatory bodies should also be consulted for more advanced studies. [9][10]

Protocol 5.1: Primary Herbicidal Activity Screening (Petri Dish Assay)

Objective: To assess the pre-emergence and post-emergence herbicidal activity of test compounds on representative monocot and dicot species. [7][8] Causality: This assay measures a compound's ability to inhibit seed germination (pre-emergence) or seedling growth (post-emergence). It is a rapid, cost-effective primary screen to identify compounds that interfere with fundamental plant processes like cell division, root/shoot elongation, or photosynthesis.

Materials & Reagents:

-

Test compounds (parent acid and derivatives)

-

DMSO (for stock solutions)

-

Positive Controls: Glyphosate, 2,4-Dichlorophenoxyacetic acid (2,4-D)

-

Negative Control: 0.1% DMSO solution

-

Seeds: Lettuce (Lactuca sativa - dicot), Barnyard grass (Echinochloa crus-galli - monocot)

-

90 mm Petri dishes with filter paper (Whatman No. 1)

-

Sterile deionized water

-

Growth chamber (25°C, 16h light/8h dark cycle)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare 100 mM stock solutions of each test compound and positive control in DMSO.

-

Test Solution Preparation: Create a serial dilution to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). For a 5 mL final volume in the Petri dish, add the appropriate amount of stock solution and bring to volume with sterile water containing a surfactant like Tween-20 (0.02%). The final DMSO concentration should not exceed 0.1%. Prepare the negative control with 0.1% DMSO only.

-

Plating: Place one sheet of filter paper in each sterile Petri dish. Pipette 5 mL of the appropriate test or control solution onto the filter paper, ensuring even saturation.

-

Seeding: Carefully place 20 seeds of either lettuce or barnyard grass onto the moist filter paper in each dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation. Place them in the growth chamber for 7-10 days.

-

Data Collection: After the incubation period, measure the germination rate (%), root length (mm), and shoot length (mm) for each seedling. Record visual signs of phytotoxicity (e.g., chlorosis, necrosis).

Data Analysis & Interpretation:

-

Calculate the percent inhibition for germination, root growth, and shoot growth relative to the negative control.

-

Plot inhibition vs. concentration to determine the IC₅₀ (concentration causing 50% inhibition) for each compound.

-

A compound showing >70% inhibition at 100 µM is typically considered a "hit" worthy of further investigation. Compare activity on monocots vs. dicots to assess selectivity.

Protocol 5.2: Primary Fungicidal Activity Screening (In Vitro Mycelial Growth Assay)

Objective: To determine the ability of test compounds to inhibit the vegetative growth of key plant pathogenic fungi.

Causality: This assay directly measures fungistatic or fungicidal activity by assessing the inhibition of mycelial expansion. [9]It identifies compounds that disrupt essential fungal processes such as cell wall synthesis, respiration, or cell division.

Materials & Reagents:

-

Test compounds

-

DMSO

-

Positive Controls: Tebuconazole, Azoxystrobin

-

Negative Control: 0.1% DMSO

-

Fungal Cultures: Fusarium solani, Botrytis cinerea on Potato Dextrose Agar (PDA) plates.

-

Molten PDA medium (autoclaved and cooled to ~50°C)

-

Sterile 90 mm Petri dishes

Step-by-Step Methodology:

-

Stock and Test Solution Preparation: Prepare stock solutions as in Protocol 5.1.

-

Amended Media Preparation: Add the required volume of test compound stock solution to molten PDA to achieve the final desired concentrations (e.g., 1, 10, 50, 100 µg/mL). Mix thoroughly and pour ~20 mL into each Petri dish. Allow the agar to solidify. Prepare control plates similarly.

-

Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.

-

Incubation: Seal the plates and incubate at 25°C in the dark for 5-7 days, or until the mycelium in the negative control plate has reached the edge.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

Data Analysis & Interpretation:

-

Calculate the average colony diameter.

-

Determine the Percentage Inhibition of Mycelial Growth using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

-

Calculate the EC₅₀ (effective concentration causing 50% inhibition) for promising compounds. Hits are typically compounds showing significant inhibition at ≤ 50 µg/mL.

Protocol 5.3: Primary Insecticidal Activity Screening (Contact & Ingestion Assays)

Objective: To evaluate the toxicity of test compounds to a model insect species via direct contact and ingestion.

Causality: This dual assay differentiates between modes of action. Contact toxicity identifies compounds that can penetrate the insect cuticle, while ingestion toxicity points to compounds that are active after being consumed. [10]This helps in understanding the potential application method (e.g., foliar spray vs. systemic).

Materials & Reagents:

-

Test compounds

-

Acetone (for stock solutions)

-

Positive Controls: Imidacloprid, Cypermethrin

-

Negative Control: Acetone

-

Test Insects: Flour beetle (Tribolium castaneum) or Aphids (Myzus persicae)

-

Micro-applicator or microsyringe

-

Ventilated containers or Petri dishes

-

For Ingestion Assay: Sucrose solution (10%), leaf discs (e.g., cabbage)

Step-by-Step Methodology:

A) Contact Toxicity (Topical Application):

-

Prepare serial dilutions of test compounds in acetone.

-

Immobilize adult insects (e.g., flour beetles) by chilling them on a cold plate.

-

Using a micro-applicator, apply 0.5 µL of the test solution to the dorsal thorax of each insect. Treat control groups with acetone only.

-

Place 10-20 treated insects into a ventilated container with a food source.

-

Incubate at 25°C and assess mortality at 24, 48, and 72 hours. An insect is considered dead if it cannot move when prodded with a fine brush.

B) Ingestion Toxicity (Leaf Dip Assay for Aphids):

-

Prepare aqueous dilutions of test compounds (with 0.02% Tween-20) from a DMSO or acetone stock.

-

Excise leaf discs (2 cm diameter) from untreated cabbage or other suitable host plants.

-

Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. Dip control discs in the control solution.

-

Place one treated leaf disc into a Petri dish containing a small amount of moist filter paper (to maintain turgor).

-